Product packaging for SulfoxFluor(Cat. No.:CAS No. 2143892-50-4)

SulfoxFluor

Cat. No.: B6592572
CAS No.: 2143892-50-4
M. Wt: 347.8 g/mol
InChI Key: ZKSTYVIGFNZFRW-UHFFFAOYSA-N
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Description

SulfoxFluor is a useful research compound. Its molecular formula is C13H11ClFNO3S2 and its molecular weight is 347.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClFNO3S2 B6592572 SulfoxFluor CAS No. 2143892-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSTYVIGFNZFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Crucial Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery and chemical biology. acs.orgacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule. acs.orgnih.gov Strategic placement of fluorine can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and favorably alter its physical properties like lipophilicity and pKa. acs.orgacs.orgnih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles, making fluorination a vital tool for medicinal chemists. acs.orgresearchgate.net Consequently, the development of new and efficient methods for the selective introduction of fluorine into complex organic structures is an area of intense research. acs.org

The Evolution of Deoxyfluorination Reagents: a Research Timeline

The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a direct and widely used method for synthesizing organofluorine compounds due to the vast availability of alcohol starting materials. cas.cn The history of deoxyfluorination reagents is marked by a continuous search for improved safety, stability, and reactivity.

Early reagents like sulfur tetrafluoride (SF4), discovered in the late 1950s, were effective but highly toxic and difficult to handle. core.ac.uk This led to the development of amine-based sulfur trifluoride reagents such as diethylaminosulfur trifluoride (DAST) and the safer alternative, Deoxo-Fluor. chinesechemsoc.orgbrynmawr.edu While widely used, these reagents can be thermally unstable and often produce elimination byproducts, complicating purification. brynmawr.edu

The 21st century has seen the introduction of several innovative reagents. In 2009, XtalFluor, a crystalline and more stable alternative to DAST, was introduced. core.ac.uk This was followed by PhenoFluor in 2011, which enabled the direct fluorination of phenols. chinesechemsoc.org The quest for more practical and selective reagents continued with the development of PyFluor (2-pyridinesulfonyl fluoride) in 2015, an inexpensive and thermally stable option that minimizes elimination side products. chinesechemsoc.org More recently, CpFluors, a class of reagents with an all-carbon scaffold, were reported in 2017. chinesechemsoc.org Each new reagent has aimed to address the limitations of its predecessors, focusing on greater stability, broader substrate scope, and improved selectivity. brynmawr.edu

Table 1: Timeline and Key Characteristics of Selected Deoxyfluorination Reagents

Reagent Name Year of Introduction/Key Publication Key Advantages Common Limitations
Sulfur Tetrafluoride (SF4) 1958 Effective for converting carbonyls and alcohols Highly toxic, difficult to handle
DAST 1970s Broad substrate scope Thermally unstable, can detonate
Deoxo-Fluor 1999 More thermally stable than DAST Can require harsh conditions
XtalFluor 2009 Crystalline, stable solid
PhenoFluor 2011 Enables deoxyfluorination of phenols
PyFluor 2015 Low-cost, thermally stable, minimizes elimination
CpFluors 2017 All-carbon scaffold
SulfoxFluor 2019 Rapid, highly selective, fluorine-economical, bench-stable

The Conceptual Leap to Sulfoxfluor

Historical and Current Synthetic Routes to Sulfoxaflor

The development of synthetic routes for Sulfoxaflor has been driven by the need for efficiency, scalability, and economic viability. Initial laboratory-scale syntheses have been adapted and improved to meet the demands of commercial agrochemical production. acs.orgresearchgate.net

The initial synthesis of Sulfoxaflor and related analogs for structure-activity relationship (SAR) studies was achieved through two primary routes. acs.org

Route A: This approach was an adaptation of a known method for creating unsubstituted sulfoximines. acs.org It began with the corresponding sulfoxide, which was treated with sodium azide (B81097) and concentrated sulfuric acid. The resulting NH-sulfoximine was then functionalized through nitration or cyanation to yield the desired N-substituted sulfoximines. acs.org

Route B: A second, more scalable route was identified that reversed the order of the oxidation steps. This pathway started with the sulfide (B99878) precursor, [1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]methyl sulfide. This sulfide was first converted to an N-cyanosulfilimine intermediate using cyanamide (B42294) in the presence of a mild oxidant like iodobenzene (B50100) diacetate. The sulfilimine was then oxidized to form the final sulfoximine (B86345) product, Sulfoxaflor. acs.orgresearchgate.net This route was instrumental in producing a variety of analogs that helped define the SAR for this class of insecticides. acs.org

A key intermediate for these routes is the pyridine (B92270) sulfide, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine. Early methods to produce this intermediate were often complex, involving multiple steps or the use of sensitive reagents like Grignard reagents. google.com

As Sulfoxaflor moved towards commercialization, significant research focused on developing robust, safe, and cost-effective manufacturing processes. This involved optimizing key transformations and exploring entirely new synthetic constructions.

The imidation of sulfur compounds is a crucial step in forming the sulfoximine core. While not explicitly detailed for the commercial synthesis of Sulfoxaflor itself in the provided results, the direct imidation of sulfinyl chlorides using Chloramine-T is a well-established method for creating sulfonimidoyl chlorides, which are precursors to sulfoximines. nih.govsci-hub.se

Research in related areas has focused on making this process more practical for large-scale operations. One significant improvement has been the use of Chloramine-T trihydrate directly, which avoids a hazardous dehydration step required to produce anhydrous Chloramine-T. cas.cn A study on the synthesis of a related N-Tosylsulfonimidoyl fluoride reagent, also named "this compound," detailed a scalable, one-pot process starting from a sulfonyl chloride. cas.cn The process involves reduction to a sulfinate salt, chlorination with thionyl chloride to form the sulfinyl chloride in situ, and subsequent imidation. cas.cn It was found that residual hydrochloric acid (HCl) and thionyl chloride (SOCl₂) from the previous step could interfere with the imidation by promoting an undesired side reaction. This issue was resolved by removing these volatile impurities via co-distillation with a solvent like toluene (B28343) before adding the Chloramine-T trihydrate, leading to reproducible and high yields (69-79%). cas.cn

The trifluoromethyl group on the pyridine ring is a critical feature of the Sulfoxaflor molecule, contributing to its bioactivity. researchgate.net The introduction of fluorine is often achieved via a halogen-exchange (Halex) reaction, where a chlorine or bromine atom is displaced by fluorine. researchgate.net

For large-scale synthesis, the efficiency of the Halex process is paramount. Optimization typically involves careful selection of the fluoride source, solvent, and reaction conditions to maximize yield and minimize cost. researchgate.net While specific details on the Halex optimization for Sulfoxaflor's pyridine precursor are proprietary, patents describing the synthesis of the key intermediate, 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine, provide insight into scalable conditions for related steps. One patent describes the coupling of a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide. google.com This suggests the trifluoromethyl group is likely introduced onto the pyridine ring at an early stage of the synthesis, before the construction of the side chain. The development of robust methods for producing trifluoromethylpyridines is a key area of process chemistry for many modern agrochemicals. researchgate.net

Modified and Scalable Synthesis of this compound

Investigation of Direct Imidation of Sulfinyl Chlorides with Chloramine-T Trihydrate

Process Research and Development for Large-Scale Preparation of Sulfoxaflor

The commercial production of an agrochemical like Sulfoxaflor requires a process that is not only high-yielding but also safe, environmentally sound, and economically viable. researchgate.net

A major advancement in the scalable synthesis of Sulfoxaflor was the development of a process that constructs the core pyridine sulfide intermediate de novo. researchgate.net This route avoids previous multi-step or problematic syntheses and involves an enamine-mediated cyclocondensation. This is followed by two efficient oxidation steps to install the sulfoximine functionality, often proceeding through an N-cyanosulfilimine intermediate which is then oxidized. researchgate.netmdpi.com

Patents for the synthesis of the precursor 3-[1-(methylthio)ethyl]-6-(trifluoromethyl)pyridine disclose reaction conditions suitable for large-scale preparation. google.com These methods react a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide under pressure and at elevated temperatures, using a catalyst and an acid-binding agent. The evaluation of different solvents, catalysts, and bases is crucial for scalability.

Table 2: Exemplary Conditions for Scalable Intermediate Synthesis

Starting Halide Solvent Catalyst Base Temp. Pressure Time Reference
5-chloro-2-trifluoromethylpyridine Toluene Not Specified Ethylenediamine 140°C 4 atm 10 h google.com
5-bromo-2-trifluoromethylpyridine Nitrobenzene Not Specified Triethylamine 149°C 6 atm 14 h google.com

This data illustrates the systematic evaluation of reaction parameters, such as the starting halide and solvent system, to optimize the process for industrial application. The choice of reagents aims to balance reactivity with cost and safety considerations for large-scale manufacturing. researchgate.netgoogle.com

Streamlining Purification Techniques for this compound

The efficient synthesis of N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (this compound) on a large scale necessitates robust and streamlined purification protocols. Research has focused on simplifying purification by modifying the synthetic route to yield a crude product that is more amenable to simple purification techniques like crystallization.

A significant advancement in the purification of this compound involves the strategic use of precursor materials that lead to a cleaner reaction profile. For instance, a practical, large-scale synthesis method starts from the readily available 4-chlorobenzenesulfonyl chloride. This process involves a sequential operation of reduction, acidification, chlorination, and S-imidation without the need to isolate and purify the intermediate compounds. cas.cn This continuous operation minimizes handling and potential loss of material at intermediate stages.

One key modification that significantly streamlines purification is the use of chloramine-T trihydrate instead of its anhydrous form for the imidation step. cas.cnacs.org This change not only simplifies the process but also enhances safety by avoiding the risks associated with drying or heating anhydrous chloramine-T. acs.org The final step in this scalable synthesis is a fluoro/chloro-exchange reaction. The resulting this compound can then be effectively purified by crystallization. For example, crystallization from a mixture of acetonitrile (B52724) and water can afford the final product in high isolated yield and purity. cas.cnacs.org

Interactive Table: Effect of Scale and Catalyst on Fluoro/Chloro-Exchange Reaction for this compound Synthesis

EntryScale (mmol)Catalyst Loading (mol %)Reaction Time (h)Isolated Yield (%)
1101394
210-24-
3501595
450112-
5Hectogram2597.5
Data derived from research on scalable synthesis of this compound, highlighting the optimization of the final fluoro/chloro-exchange step. cas.cnacs.org

Green Chemistry Principles in this compound Synthesis Research

The synthesis of sulfoximines, the class of compounds to which this compound belongs, is increasingly being guided by the principles of green chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances, making chemical processes more environmentally benign. core.ac.uk

A primary focus in the green synthesis of sulfoximines is the use of safer and more environmentally friendly solvents. Water has been explored as a "green" solvent for the synthesis of N-sulfenyl sulfoximines, demonstrating that it can facilitate high-yield, metal-free cross-coupling reactions. acs.orgacs.org This approach is advantageous as water is non-toxic, non-flammable, and readily available. acs.org

Another key aspect of green chemistry is the development of catalyst-free or metal-free reaction conditions. For instance, an efficient, catalyst-free radical cross-coupling reaction for N-acylation of sulfoximines has been developed using microwave irradiation. organic-chemistry.org Similarly, a metal- and base-free reaction using tert-butyl hydroperoxide (TBHP) and dioxygen has been reported for the synthesis of N-aroylated sulfoximines. organic-chemistry.org The development of metal-free protocols helps to avoid the use of potentially toxic and expensive heavy metal catalysts. organic-chemistry.org

Flow chemistry represents another significant green approach applied to sulfoximine synthesis. Continuous flow reactors offer a convenient, mild, and sustainable strategy for the preparation of NH-sulfoximines from sulfides or sulfoxides. vapourtec.comresearchgate.net This method often uses aqueous ammonia (B1221849) as the nitrogen source and an oxidant like diacetoxyiodobenzene, providing a scalable and safe protocol. vapourtec.comresearchgate.net

In the specific context of this compound and related sulfonyl fluorides, green chemistry principles are also being applied. A recently developed method for synthesizing sulfonyl fluorides from thiols and disulfides uses potassium fluoride and a reagent known as SHC5®, producing only non-toxic sodium and potassium salts as by-products. sciencedaily.comasiaresearchnews.comeurekalert.org This process is heralded as a safe, low-cost, and environmentally friendly alternative to traditional methods that often require highly toxic and difficult-to-handle reagents like SO2F2 gas. sciencedaily.comasiaresearchnews.com The use of chloramine-T trihydrate in this compound synthesis, as mentioned previously, also aligns with green chemistry principles by enhancing the safety of the process. acs.org

Interactive Table: Overview of Green Synthesis Strategies for Sulfoximines

Green Chemistry PrincipleApplication in Sulfoximine SynthesisKey Advantages
Use of Safer SolventsN-thioetherification of sulfoximines in water. acs.orgEnvironmentally benign, non-toxic, non-flammable. acs.org
Metal-Free CatalysisMetal-free cross-coupling for N-sulfenyl sulfoximines. acs.orgacs.orgAvoids heavy metal contamination and cost. organic-chemistry.org
Energy EfficiencyMicrowave-assisted, catalyst-free radical cross-coupling. organic-chemistry.orgRapid reaction times.
Continuous ProcessingSynthesis of NH-sulfoximines in flow reactors. vapourtec.comresearchgate.netSafe, sustainable, and scalable. researchgate.net
Use of Safer ReagentsUsing chloramine-T trihydrate instead of anhydrous form for this compound synthesis. acs.orgAvoids explosion risk, streamlines process. acs.org
Waste MinimizationSynthesis of sulfonyl fluorides with only NaCl and KCl as byproducts. sciencedaily.comasiaresearchnews.comMinimal environmental impact. asiaresearchnews.com

Elucidation of this compound-Mediated Deoxyfluorination Reaction Pathways

The conversion of alcohols to alkyl fluorides using this compound proceeds through a well-defined reaction pathway that has been elucidated through mechanistic studies. cas.cnrsc.org

A key step in the this compound-mediated deoxyfluorination is the in-situ formation of a sulfonimidate ester intermediate. cas.cnrsc.org The proposed mechanism begins with the deprotonation of the alcohol by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form an alkoxide anion. This anion then undergoes a rapid nucleophilic addition to the electrophilic sulfur center of this compound, resulting in a pentacoordinate intermediate. cas.cnrsc.org

This intermediate is stabilized by the protonated DBU, which facilitates the release of the fluoride ion to generate the crucial sulfonimidate ester. cas.cn Monitoring of the reaction via ¹⁹F NMR spectroscopy has provided direct evidence for the formation of this sulfonimidate species. rsc.org The high electrophilicity of this intermediate is believed to be a key factor in accelerating the subsequent nucleophilic fluorination step. cas.cn The electron-withdrawing nature of the N-substituent on the sulfonimidate group contributes to its excellent leaving group ability. cas.cn

The final step of the deoxyfluorination reaction involves the nucleophilic displacement of the sulfonimidate group by a fluoride ion. cas.cn This displacement proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. cas.cnyoutube.com The fluoride source for this step is the DBU-HF complex formed during the activation of the alcohol. cas.cn

The Sₙ2 mechanism is characterized by a backside attack of the nucleophile (fluoride) on the carbon atom bearing the leaving group (sulfonimidate). masterorganicchemistry.com This concerted process, where the new carbon-fluorine bond forms simultaneously with the cleavage of the carbon-oxygen bond of the sulfonimidate, leads to an inversion of the stereochemical configuration at the carbon center. youtube.commasterorganicchemistry.com The rate of this second-order reaction is dependent on the concentrations of both the alkyl sulfonimidate intermediate and the fluoride nucleophile. youtube.com

Formation and Role of Sulfonimidate Intermediates

Stereochemical Outcomes in this compound-Mediated Reactions

A significant advantage of this compound is its ability to control the stereochemistry of the fluorination reaction, a critical aspect in the synthesis of chiral molecules. cas.cnthieme-connect.com

Studies involving enantioenriched secondary alcohols have demonstrated that the deoxyfluorination with this compound proceeds with a high degree of enantiospecificity and results in the inversion of configuration at the stereocenter. cas.cnthieme-connect.comnih.gov This outcome is a direct consequence of the Sₙ2 mechanism, where the nucleophilic fluoride attacks the carbon atom from the side opposite to the sulfonimidate leaving group. cas.cnmasterorganicchemistry.com For example, the reaction of an enantioenriched alcohol will yield the corresponding alkyl fluoride with the opposite stereochemical designation (e.g., (S)-alcohol to (R)-alkyl fluoride) with high enantiomeric excess. nih.gov This predictable stereochemical outcome is crucial for applications in medicinal chemistry and the synthesis of complex natural products. thieme-connect.com

Reactivity Profiles of this compound with Diverse Substrates

This compound has demonstrated broad applicability, reacting efficiently with a wide range of primary and secondary alcohols. cas.cnthieme-connect.com It tolerates a variety of functional groups, including those that are often sensitive to other fluorinating reagents. thieme-connect.com

Comparative studies have highlighted the advantages of this compound over other common deoxyfluorination reagents like 2-pyridinesulfonyl fluoride (PyFluor) and perfluorobutanesulfonyl fluoride (PBSF). cas.cn

Fluorination Rate: this compound exhibits a significantly faster reaction rate compared to PyFluor. cas.cnresearchgate.net For instance, under similar conditions where PyFluor affords only trace amounts of the fluorinated product, this compound can lead to high yields in a much shorter time, often within minutes at room temperature. cas.cn

Fluorine Economy and Selectivity: While PBSF shows reactivity comparable to this compound, it suffers from poor fluorine economy due to its high fluorine content. cas.cn Furthermore, in some cases, the use of PBSF can lead to a higher proportion of elimination byproducts compared to this compound. cas.cnnih.gov this compound generally displays high selectivity for fluorination over elimination, even with substrates prone to elimination reactions. cas.cnthieme-connect.com

The superior performance of this compound can be attributed to the unique electronic properties conferred by the sulfonimidoyl group, which allows for fine-tuning of its reactivity. cas.cnresearchgate.net

Interactive Data Table: Comparative Reactivity of Deoxyfluorination Reagents

ReagentSubstrateConditionsProduct Yield (%)Elimination Byproduct (%)Reference
This compound 4-tert-butylcyclohexanol1.2 equiv reagent, 1.6 equiv DBU, Toluene, rt, 30 min74Not specified cas.cn
PyFluor 4-tert-butylcyclohexanol1.2 equiv reagent, 1.6 equiv DBU, Toluene, rt, 30 minTraceNot specified cas.cn
PBSF 4-tert-butylcyclohexanol1.2 equiv reagent, 1.6 equiv DBU, Toluene, rt, 30 min62Detected cas.cn
This compound 2,2,2-TrifluoroethanolStandard conditions93 (azide)Not applicable nih.gov
PyFluor 2,2,2-TrifluoroethanolStandard conditions0 (sulfonate ester formed)Not applicable nih.gov
PBSF 2,2,2-TrifluoroethanolStandard conditions82 (azide)Not specified nih.gov

Chemoselectivity and Functional Group Tolerance

This compound (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has demonstrated a high degree of chemoselectivity and tolerance for a wide array of functional groups in its reactions, particularly in the deoxyfluorination of alcohols. cas.cnenamine.net This tolerance allows for its application in complex molecular settings without the need for extensive use of protecting groups. acs.org

Research has shown that this compound-mediated reactions are compatible with numerous functionalities. For instance, in deoxyfluorination reactions, functional groups such as alkenes, alkynes, sulfonamides, amides, and carbamates remain intact. cas.cn The reagent also tolerates various heterocyclic systems, including pyridine, thiazole, and benzofuran. cas.cn Furthermore, the process is compatible with esters, ketones, and aldehydes. sigmaaldrich.com This broad compatibility makes this compound a practical reagent for the late-stage functionalization of complex molecules, including carbohydrate derivatives and steroids. cas.cn

Table 1: Functional Group Tolerance in this compound-Mediated Reactions

Functional GroupTolerated (Yes/No)Reaction TypeCitation
AlkeneYesDeoxyfluorination cas.cn
AlkyneYesDeoxyfluorination cas.cn
AmideYesDeoxyfluorination cas.cnsigmaaldrich.com
Carbamate (N-Boc)Yes (with potential for deprotection)Deoxyfluorination cas.cnsigmaaldrich.com
EsterYesDeoxyfluorination sigmaaldrich.com
KetoneYesDeoxyfluorination sigmaaldrich.com
AldehydeYesDeoxyfluorination sigmaaldrich.com
SulfonamideYesDeoxyfluorination cas.cn
PyridineYesDeoxyfluorination cas.cn
ThiazoleYesDeoxyfluorination cas.cn
BenzofuranYesDeoxyfluorination cas.cn

Mechanistic Insights into this compound-Enabled Deoxyazidation Reactions

The conversion of alcohols into alkyl azides is a fundamental transformation in organic synthesis, providing access to versatile intermediates for synthesizing amines, nitrenes, and triazoles. domainex.co.uk Direct deoxyazidation of alcohols using sodium azide (NaN₃) presents an attractive route, but is challenged by the poor leaving group ability of the hydroxyl group. domainex.co.uknih.gov this compound has emerged as a key activator for this process, enabling the direct conversion of a broad range of alcohols to their corresponding azides at room temperature. nih.govresearchgate.net

The reaction's success is highly dependent on the choice of solvent and base. domainex.co.uk Optimization studies revealed that while other sulfonyl or sulfonimidoyl fluorides could facilitate the reaction, this compound provided the best results. domainex.co.uk The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base was found to be optimal, with other bases failing to promote the reaction. domainex.co.uk Solvent choice significantly influences selectivity; solvents other than dimethylformamide (DMF) tended to favor the formation of alkyl fluoride byproducts. domainex.co.uk

This compound's Role in Alcohol Activation for Azide Displacement

The mechanism for this compound-enabled deoxyazidation involves a two-stage process where the alcohol is first activated by this compound, followed by nucleophilic substitution by the azide ion. domainex.co.uknih.gov

The proposed reaction pathway begins with the deprotonation of the alcohol by a base, typically DBU. cas.cndomainex.co.uk This generates a more nucleophilic alcoholate anion. The anion then attacks the electrophilic sulfur center of this compound, leading to the displacement of the fluoride ion and the formation of a key intermediate: a sulfonimidate ester. cas.cndomainex.co.uknih.gov This process is analogous to the activation step observed in deoxyfluorination reactions using the same reagent. cas.cn

Once the sulfonimidate ester is formed, the hydroxyl group of the original alcohol has been converted into an excellent leaving group (the sulfonimidate group). cas.cn At this stage, a competition arises between the available nucleophiles in the reaction mixture: the fluoride ion (displaced from this compound) and the azide ion (from NaN₃). Due to the significantly greater nucleophilicity of the azide ion compared to the fluoride ion, the azide ion preferentially attacks the carbon atom bearing the sulfonimidate ester. nih.gov This results in an Sₙ2 displacement of the sulfonimidate group, yielding the desired alkyl azide product. domainex.co.uknih.gov The success of the deoxyazidation reaction hinges on this superior nucleophilicity of the azide anion, which effectively outcompetes the fluoride anion for the activated substrate. nih.gov

Applications of Sulfoxfluor in Advanced Organic Synthesis

Selective Deoxyfluorination in Complex Molecular Architectures using SulfoxFluor

Deoxyfluorination, the substitution of a hydroxyl group with a fluorine atom, is a fundamental transformation in medicinal chemistry and materials science. nih.govthieme-connect.com this compound has proven to be a highly effective reagent for this purpose, demonstrating rapid reaction times, often within 30 minutes at room temperature, and broad functional group tolerance. sioc.ac.cncas.cn It is superior in fluorination rate to reagents like PyFluor and more fluorine-economical than perfluorobutanesulfonyl fluoride (B91410) (PBSF). cas.cnnih.gov The reaction typically proceeds in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene (B28343). rsc.org

One of the significant advantages of this compound is its ability to perform deoxyfluorination on sterically hindered secondary and tertiary alcohols, a reaction that is often challenging for other reagents. rsc.orgnih.govenamine.net The reagent exhibits high selectivity for fluorination over competing elimination reactions, which are common with bulky substrates. cas.cnnih.gov This capability allows for the precise installation of fluorine atoms in complex and sterically demanding environments, which is crucial for fine-tuning the properties of advanced molecular structures. enamine.net The reaction's success with these challenging substrates highlights the unique reactivity conferred by the sulfonimidoyl group. cas.cn

Table 1: Deoxyfluorination of Sterically Hindered and Complex Alcohols using this compound

Substrate TypeExample SubstrateProductYield (%)Reference
Secondary AlcoholEpiandrosterone (B191177)Fluorinated EpiandrosteroneHigh rsc.org
Secondary AlcoholPyranose DerivativeFluorinated PyranoseModerate rsc.org
Secondary AlcoholBoc-protected ProlineFluorinated Proline DerivativeHigh rsc.org
Complex Natural ProductSteroidFluorinated SteroidFair to Excellent thieme-connect.com
Complex Natural ProductCarbohydrateFluorinated CarbohydrateFair to Excellent thieme-connect.com

The late-stage functionalization of natural products is a key strategy for the discovery of new therapeutic agents. This compound has been successfully employed in the deoxyfluorination of various natural products and their derivatives. sioc.ac.cnrsc.org For example, secondary alcohols within complex scaffolds such as the steroid epiandrosterone and sugar derivatives like pyranose have been effectively fluorinated. rsc.org This demonstrates the reagent's compatibility with the diverse functional groups typically present in these intricate molecules, enabling the synthesis of novel fluorinated analogues with potentially enhanced biological properties. rsc.orgthieme-connect.com

Beyond natural products, this compound is a valuable tool for the derivatization of a wide range of biologically relevant molecules. sioc.ac.cn Its application has been demonstrated in the fluorination of amino acid derivatives, such as Boc-protected proline, affording the corresponding fluorinated product in high yield. rsc.org The mild reaction conditions and high chemoselectivity make this compound suitable for modifying sensitive biomolecules, facilitating the exploration of structure-activity relationships and the development of new probes for chemical biology. sioc.ac.cnthieme-connect.com Researchers have used this compound to create a fluorinated analogue of azetidin-2-one, a tubulin polymerization inhibitor, which showed significantly higher bioactivity than the parent compound. cas.cn

Applications in Natural Product Modification

This compound-Enabled Deoxyazidation Reactions

In addition to fluorination, this compound facilitates the direct deoxyazidation of alcohols using a simple azide (B81097) source like sodium azide (NaN₃). domainex.co.uknih.gov This transformation provides a straightforward route to alkyl azides, which are versatile intermediates in organic synthesis. researchgate.netnih.gov The reaction proceeds at room temperature and avoids the use of genotoxic alkyl halides. domainex.co.uk The mechanism involves the initial reaction between this compound and the alcohol (activated by a base like DBU) to form a sulfonimidate ester intermediate. domainex.co.uk This intermediate is then displaced by the azide ion in a nucleophilic substitution to yield the desired alkyl azide. domainex.co.uk The choice of solvent is critical, with DMF favoring the azidation product over the competing alkyl fluoride. domainex.co.uk

The this compound-mediated protocol enables the conversion of a broad spectrum of primary and secondary alcohols into their corresponding alkyl azides. researchgate.net The method is general and practical, overcoming limitations of previous methods that often required high reaction temperatures or had a narrow substrate scope. nih.gov This protocol has been successfully applied to the late-stage deoxyazidation of complex molecules, including natural products and pharmaceutically relevant compounds, demonstrating its wide utility. researchgate.netnih.govresearchgate.net

Table 2: this compound-Enabled Deoxyazidation of Various Alcohols

Substrate AlcoholProductYield (%)Reference
Primary AlcoholsVarious Alkyl AzidesGood to Excellent researchgate.netresearchgate.net
Secondary AlcoholsVarious Alkyl AzidesGood to Excellent researchgate.netresearchgate.net
Natural Product DerivativesAzido-Derivatized Natural ProductsSuccessful Application nih.govresearchgate.net
Pharmaceutically Relevant MoleculesAzido-Derivatized MoleculesSuccessful Application nih.govresearchgate.net

Yields are generally high, though specific percentages vary with the substrate. The reaction conditions are typically conducted at room temperature. researchgate.netnih.gov

Alkyl azides are foundational components in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net The azides synthesized using the this compound method are readily employed in these subsequent transformations. Researchers have demonstrated the utility of this method through the gram-scale synthesis of an alkyl azide, which was then successfully used in a click reaction. researchgate.net Furthermore, a one-pot procedure for deoxyazidation followed by a click reaction has been developed, streamlining the synthesis of complex triazole-containing structures. researchgate.net This synergy between this compound-enabled azidation and click chemistry provides a powerful platform for modular synthesis in drug discovery and materials science. nih.gov

Expanding the Scope of this compound in Other Transformations

Investigation of Novel Reactivity Modes and Applications

Recent research has begun to uncover new reactivity patterns for this compound, demonstrating its versatility as a reagent in organic synthesis. A significant development in this area is its application in the deoxyazidation of alcohols. nih.gov

In a departure from its established role as a deoxyfluorination agent, this compound has been successfully employed to convert a wide array of alcohols into the corresponding alkyl azides at room temperature. nih.gov This transformation is achieved by reacting the alcohol with this compound in the presence of sodium azide (NaN₃) and a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The proposed mechanism for this deoxyazidation involves the initial activation of the alcohol by this compound to form an alkyl sulfonimidate intermediate. nih.gov This intermediate then serves as an electrophilic alkylating agent. In the presence of a strong nucleophile like the azide ion (N₃⁻), the reaction pathway is diverted from fluorination to azidation, resulting in the formation of the alkyl azide as the major product. nih.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.gov

A study on the deoxyazidation of 4-phenyl-2-butanol (B1222856) demonstrated the optimization of this novel reactivity. nih.gov The reaction of 4-phenyl-2-butanol with sodium azide, this compound, and DBU in toluene at room temperature yielded the corresponding alkyl azide. nih.gov The yield of the azidation product was significantly influenced by the stoichiometry of the reagents. nih.gov

Table 1: Optimization of Deoxyazidation of 4-phenyl-2-butanol

Entry This compound (equiv.) DBU (equiv.) Yield of Alkyl Azide (%)
1 1.5 2.0 45
2 2.0 3.0 58
3 2.5 3.5 62
4 2.8 4.0 84

Reaction conditions: 4-phenyl-2-butanol (1.0 equiv.), NaN₃ (2.0 equiv.), toluene, room temperature, 12 h. Data sourced from nih.gov.

This emerging application highlights the potential of this compound to act as a versatile activating agent for alcohols, enabling their conversion to a variety of functional groups beyond fluorides. The ability to modulate the reactivity by the choice of nucleophile opens up new avenues for the application of this compound in advanced organic synthesis.

Computational and Theoretical Studies on Sulfoxfluor Reactivity

Computational Chemistry Approaches to Understand SulfoxFluor

Computational chemistry serves as a powerful lens to examine the intricate details of chemical reactions involving this compound and related sulfonyl fluorides. By simulating molecular interactions and transformations, researchers can elucidate reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures, energies, and properties. For this compound and its analogs, DFT calculations are instrumental in mapping the potential energy surfaces of reactions, identifying transition states, and determining the energy barriers that govern reaction rates. researchgate.netnih.gov

Researchers have employed DFT to model the entire reaction path of transformations involving similar fluorinated sulfonates. nih.gov For instance, studies on sulfonimidoyl fluorides, the class of compounds to which this compound belongs, have used DFT calculations to compute detailed energy profiles. researchgate.net These calculations help in understanding the stability of intermediates and the feasibility of proposed mechanistic pathways. researchgate.net A common approach involves geometry optimization of reactants, intermediates, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data. researchgate.netmdpi.com

In a broader context of developing new deoxyfluorination reagents, DFT calculations are used to compute key molecular descriptors for entire virtual libraries of sulfonyl fluorides. chemrxiv.org These descriptors, which include properties like dipole moment, electronegativity, and buried volume, are calculated after subjecting multiple conformers of each molecule to DFT-level optimization. chemrxiv.org This data provides the foundation for building predictive reactivity models. chemrxiv.org The insights gained from DFT studies on the transformation of related compounds, such as the decomposition of fluorotelomer sulfonates initiated by hydroxyl radicals, further highlight the power of this method to unravel complex reaction networks. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets in Fluorination Studies

Study Focus DFT Functional(s) Basis Set(s) Application Source
Sulfonimidoyl Fluoride (B91410) Linkage M06-2X 6-311G(d,p) Calculation of reaction energy profiles and transition states. researchgate.net
Fluorotelomer Sulfonate Transformation M06-2X 6-311+G(d,p) Mapping reaction pathways and calculating rate constants. nih.gov
Virtual Library of Sulfonyl Fluorides M06-2X, B3LYP-D3(BJ) def2TSVP, def2SVP Optimization and single-point energy calculations for molecular descriptor generation. chemrxiv.org
Fluorite Surface Adsorption GGA, PBE Not Specified Optimization of adsorption configurations and calculation of adsorption energies. mdpi.com

This table is generated based on data from the text and is for illustrative purposes.

Building on the foundation of DFT calculations, predictive modeling aims to forecast the behavior of reagents like this compound under various conditions. By correlating computed molecular features with experimental outcomes, researchers can develop models that predict reactivity and selectivity for new, untested substrates or reagent variations. chemrxiv.orgchemrxiv.org

Machine learning algorithms have been successfully employed to navigate the vast chemical space of deoxyfluorination reactions. researchgate.net These models can identify which reagents and bases are optimal for a specific substrate, accelerating the discovery of effective reaction conditions. acs.org For the development of next-generation sulfonyl fluoride reagents, predictive models were created to optimize for the deoxyfluorination of a specific pharmaceutical intermediate. chemrxiv.orgchemrxiv.orgresearchgate.net These models, trained on experimental data and DFT-derived descriptors, successfully identified novel reagents with enhanced performance. chemrxiv.orgchemrxiv.org This approach highlights the power of combining computational chemistry with data science to move beyond intuition-driven discovery. chemrxiv.org

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Data Science Methodologies in Fluorination Reagent Development

The integration of data science has revolutionized the field of reagent development, enabling a more systematic and efficient exploration of chemical space. By leveraging large datasets and machine learning, chemists can uncover complex structure-activity relationships and accelerate the optimization cycle. chemrxiv.orgacs.org

A key data science strategy is the creation and analysis of large "in silico" or virtual libraries of compounds. chemrxiv.orgnih.gov In the quest for improved deoxyfluorination reagents, researchers constructed a virtual library of over 3,500 sulfonyl fluorides. chemrxiv.org This process began with a search for commercially available precursors, such as (hetero)aryl thiols, which were then computationally converted to their corresponding sulfonyl fluorides. chemrxiv.org

Once the virtual library is assembled, structure-activity relationship (SAR) analysis is performed to understand how molecular structure influences reactivity. chemrxiv.orgnih.govtandfonline.com By computing a wide range of molecular descriptors for each compound in the library and clustering them based on structural similarity, researchers can ensure they are exploring a diverse chemical space. chemrxiv.org This data-driven approach allows for the selection of a structurally diverse set of reagents for experimental testing, maximizing the information gained from each experiment. chemrxiv.orgchemrxiv.org This methodology has been instrumental in identifying novel sulfonyl fluoride scaffolds that would have been difficult to discover through chemical intuition alone. chemrxiv.org The use of virtual screening is also prominent in related fields, such as the discovery of bioactive molecules using sulfonyl fluoride-containing fragments. nih.govacs.orgotavachemicals.com

Data-driven approaches facilitate the multi-parameter optimization of reagents, balancing reactivity with other critical properties like safety, cost, and physical state. chemrxiv.org For example, a machine learning model was developed to predict the melting points of the sulfonyl fluorides in a virtual library. chemrxiv.org This allowed researchers to prioritize the synthesis of compounds predicted to be crystalline solids, which are generally easier and safer to handle than liquids or low-melting solids like some existing reagents. chemrxiv.org

The general workflow for this data-driven optimization involves several key steps, as outlined in the development of novel deoxyfluorination reagents. chemrxiv.orgacs.org

Table 2: Workflow for Data-Driven Reagent Optimization

Step Action Purpose Source
1. Library Construction Build a large virtual library of candidate molecules (e.g., sulfonyl fluorides) from available precursors. To create a diverse chemical space for exploration. chemrxiv.org
2. Featurization Compute molecular descriptors for each molecule in the library using methods like DFT. To quantify the structural and electronic properties of each candidate. chemrxiv.org
3. Unsupervised Learning Use clustering algorithms (e.g., UMAP) to map the chemical space and group similar compounds. To understand the diversity of the library and guide selection for testing. chemrxiv.org
4. Training Set Selection Select a diverse and representative set of compounds for experimental synthesis and testing. To build a robust dataset for training predictive models. chemrxiv.org
5. Predictive Modeling Develop machine learning models that correlate molecular features with experimental outcomes (e.g., reaction yield). To create tools that can predict the performance of untested candidates. chemrxiv.orgresearchgate.net

This table is generated based on data from the text and is for illustrative purposes.

This iterative cycle of computational screening, experimental validation, and model refinement allows for the rapid identification of reagents with superior performance profiles, demonstrating the transformative impact of integrating data science with chemical research. chemrxiv.orgchemrxiv.org

Future Directions and Emerging Research Avenues for Sulfoxfluor

Development of Next-Generation SulfoxFluor Analogues and Derivatives

The core structure of this compound offers significant opportunities for modification to fine-tune its reactivity, selectivity, and physical properties. sioc.ac.cn Researchers are actively exploring the synthesis of new analogues by altering the substituents on both the sulfonyl and imidoyl moieties. The goal is to create a library of reagents with tailored characteristics for specific synthetic challenges. For instance, modifying the electronic and steric properties of the aryl groups could lead to reagents with enhanced reactivity for particularly challenging substrates or improved selectivity for monofluorination in polyol-containing molecules. wiley-vch.de

Furthermore, the development of derivatives is not limited to creating new fluorinating agents. Research is underway to synthesize derivatives that can act as precursors for other valuable chemical transformations. This includes designing this compound-based reagents that can introduce other functional groups or act as bifunctional reagents capable of mediating cascade reactions. The ability to prepare this compound on a hectogram scale from inexpensive starting materials facilitates this exploration of novel derivatives. acs.org

Exploration of Catalytic Applications for this compound

Another area of exploration is the use of this compound in catalytic cycles for reactions beyond fluorination. For example, its ability to activate hydroxyl groups could be harnessed in catalytic etherification or esterification reactions. rsc.org The unique electronic properties of the sulfonimidoyl group could also be exploited in the design of novel organocatalysts for a range of asymmetric transformations. rsc.org Recent studies have shown that sulfonyl and sulfonimidoyl fluorides can be converted to S(VI) radicals through photoredox catalysis, opening up new possibilities for their use in alkene ligation reactions. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound with modern synthesis technologies like flow chemistry and automated platforms is a key area for future development. Flow chemistry offers several advantages for reactions involving reactive reagents, including enhanced safety, precise control over reaction parameters, and the ability to scale up reactions seamlessly. acs.org Developing flow protocols for this compound-mediated reactions would not only improve safety and efficiency but also enable the on-demand synthesis of fluorinated compounds. acs.org

Automated synthesis platforms, which utilize pre-packaged reagent cartridges, are becoming increasingly prevalent in drug discovery and materials science. synplechem.com The development of a this compound reagent cartridge for these systems would allow for the rapid and automated synthesis of diverse libraries of fluorinated molecules. synplechem.com This would significantly accelerate the discovery of new drug candidates and functional materials by enabling high-throughput screening of fluorinated analogues. synplechem.com The Synple automated synthesis platform, for instance, already offers a deoxyfluorination reagent cartridge containing this compound for the transformation of alcohols to alkyl fluorides.

Interdisciplinary Research with Materials Science and Chemical Biology Utilizing this compound

The unique properties of the fluorine atom make it a valuable component in materials science and chemical biology. wiley-vch.de this compound provides a convenient and efficient method for introducing fluorine into complex molecules, opening up new avenues for interdisciplinary research. wiley-vch.deresearchgate.net

In materials science , the incorporation of fluorine can significantly alter the properties of polymers and other materials, imparting characteristics such as increased thermal stability, chemical resistance, and unique electronic properties. nih.gov this compound can be used to synthesize fluorinated monomers for the creation of novel polymers with tailored functionalities. nih.gov The development of new polymeric materials and chromophores using reactions involving sulfonyl and sulfonimidoyl fluorides is an active area of research. nih.gov

In chemical biology , the introduction of fluorine into bioactive molecules can enhance their metabolic stability, binding affinity, and lipophilicity. researchgate.netthieme-connect.de this compound has already been used in the late-stage fluorination of natural products and pharmaceutically relevant molecules. researchgate.netrsc.org Future research will focus on expanding the application of this compound to a wider range of biological targets, including the development of ¹⁸F-labeled probes for positron emission tomography (PET) imaging. dokumen.pub The ability to selectively introduce fluorine into complex biomolecules will be crucial for understanding biological processes and for the design of new therapeutic agents. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What is the reaction mechanism underlying SulfoxFluor-mediated deoxyfluorination and deoxyazidation?

this compound operates through a two-step mechanism. First, the alcohol reacts with this compound in the presence of a base (e.g., DBU) to form a highly reactive alkylsulfonimidate ester intermediate. This intermediate then undergoes nucleophilic substitution with fluoride (for deoxyfluorination) or azide ions (for deoxyazidation). The process avoids elimination byproducts due to the intermediate’s strong electrophilicity and controlled reaction kinetics .

Q. How do reaction conditions differ when applying this compound to primary vs. secondary alcohols?

  • Primary alcohols : Optimal results require lower this compound stoichiometry (1.5–2.0 equiv) and excess NaN₃ (3.0–4.0 equiv) to suppress fluorination side reactions. DBU (1.5–2.0 equiv) is critical for intermediate formation .
  • Secondary alcohols : Higher this compound (2.5–3.0 equiv) and DBU (3.0–4.0 equiv) concentrations are needed to drive complete conversion, with reduced NaN₃ (2.0–2.5 equiv) to avoid competing pathways .

Q. What substrates and functional groups are compatible with this compound-mediated reactions?

this compound tolerates alkenes, alkynes, sulfonamides, carbamates, and amines. It has been successfully applied to carbohydrates, steroids, and nitrogen-containing heterocycles (e.g., azetidinones) without epimerization or degradation. However, sterically hindered tertiary alcohols may require tailored conditions .

Advanced Research Questions

Q. How can researchers optimize reagent ratios to minimize side reactions in deoxyazidation of tertiary alcohols?

  • Step 1 : Screen this compound:NaN₃ ratios (e.g., 2.5:1 to 3.5:1) to balance intermediate formation and azide availability.
  • Step 2 : Adjust DBU concentrations (4.0–5.0 equiv) to enhance intermediate stability.
  • Step 3 : Monitor reaction progress via TLC or LC-MS to identify elimination byproducts (e.g., alkenes) and refine stoichiometry iteratively .

Q. How to resolve contradictory stereochemical outcomes in this compound-mediated fluorination of chiral secondary alcohols?

  • Hypothesis testing : Compare reactions with enantiopure substrates under standardized conditions (e.g., 25°C, 30 min).
  • Analytical validation : Use 19F^{19}\text{F} NMR to track inversion/retention trends and X-ray crystallography to confirm absolute configuration.
  • Mechanistic probes : Introduce isotopic labeling (e.g., 18O^{18}\text{O}) to trace oxygen migration during intermediate formation .

Q. Which characterization techniques are most effective for validating this compound-derived products?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C}/19F^{19}\text{F} NMR.
  • Stereochemical analysis : Polarimetry, chiral HPLC, and X-ray crystallography.
  • Purity assessment : Combustion analysis or quantitative NMR for fluorine content .

Q. Methodological Recommendations

  • Screening protocols : Use design-of-experiment (DoE) matrices to evaluate interdependent variables (reagent ratios, temperature, solvent) .
  • Contradiction analysis : Cross-validate unexpected results with isotopic tracing or computational modeling (e.g., DFT studies on intermediate stability) .
  • Complex molecules : Prioritize late-stage fluorination/azidation in multistep syntheses to leverage this compound’s functional group tolerance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.